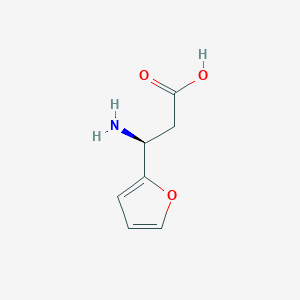
(S)-3-Amino-3-(2-furyl)-propionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials that are combined under specific conditions to yield the desired product. For instance, the synthesis of (2-furyl)aminomethanephosphonic acid from furfural is described, which involves the formation of an imine, followed by the creation of a dibenzyl ester and subsequent hydrogenolysis to yield the N-benzylsubstituted acid . This process could potentially be adapted for the synthesis of (S)-3-Amino-3-(2-furyl)-propionic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using X-ray crystallography, as demonstrated in the study of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . The crystal structure of this compound is stabilized by hydrogen bonds, and the geometry of the molecule is detailed, providing a basis for understanding the three-dimensional arrangement of atoms within the molecule. This information is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving related compounds are not explicitly detailed in the provided papers. However, the synthesis process itself involves a series of chemical reactions, including the formation of imines and esters, as well as hydrogenolysis . These reactions are indicative of the types of transformations that the functional groups in (S)-3-Amino-3-(2-furyl)-propionic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like (S)-3-Amino-3-(2-furyl)-propionic acid can be inferred from related compounds. For example, the solubility, melting point, and specific rotation can be determined experimentally. The presence of an amino group and a furan ring in the molecule suggests that it may exhibit both basic and aromatic properties, which could affect its solubility in different solvents and its reactivity in chemical reactions.
Aplicaciones Científicas De Investigación
-
Sustainable Synthesis of Novel 3-(2-furyl)acrylic Acids
- Scientific Field : Biomass Conversion and Biorefinery .
- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results : The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Scientific Field : Green Chemistry .
- Application Summary : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of Application : Various R&D studies reported all types of improvements in the manufacture of FUR resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .
- Results : Presently, the yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
-
Esterification of 3-(2-furyl)acrylic acids
- Scientific Field : Green Chemistry .
- Application Summary : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .
- Methods of Application : The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .
- Results : The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
-
Conversion of Sugars into Furanic Chemical Platforms
- Scientific Field : Biomass Conversion .
- Application Summary : An established route for the catalytic transformation of sugars and polymeric carbohydrates into small organic molecules involves the furanic chemical platforms .
- Methods of Application : The pentose sugars (e.g., xylose) in the hemicellulose fraction of lignocellulosic biomass can be converted into furfural (FF) by acid-catalyzed hydrolysis and dehydration steps .
- Results : The derivatives have numerous commercial applications as the starting material for organic dyes, personal care products, specialty polymers, agrochemicals, and pharmaceuticals .
-
Sustainable Synthesis of Novel 3-(2-furyl)acrylic Acids and Their Derivatives
- Scientific Field : Biomass Conversion and Biorefinery .
- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Scientific Field : Green Chemistry .
- Application Summary : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of Application : Various R&D studies reported all types of improvements in the manufacture of FUR resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .
- Results : The derivatives have numerous commercial applications as the starting material for organic dyes, personal care products, specialty polymers, agrochemicals, and pharmaceuticals .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361401 | |
| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-furyl)-propionic acid | |
CAS RN |
131829-49-7 | |
| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
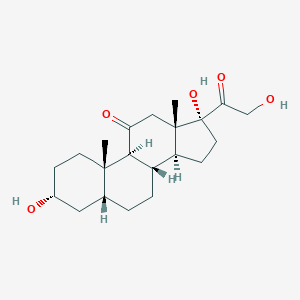
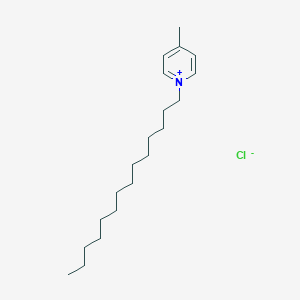
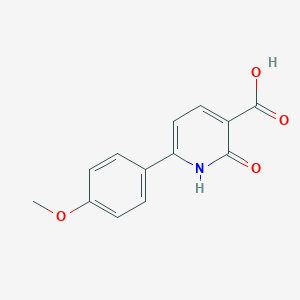
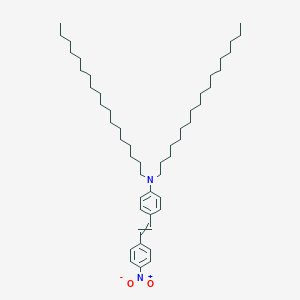
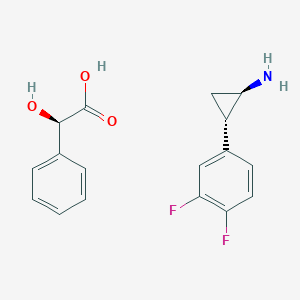
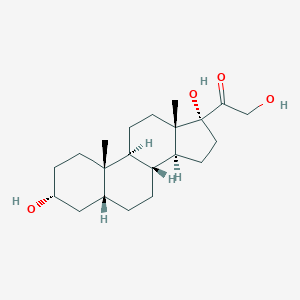

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
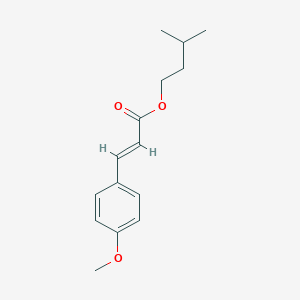
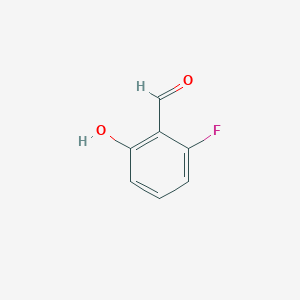
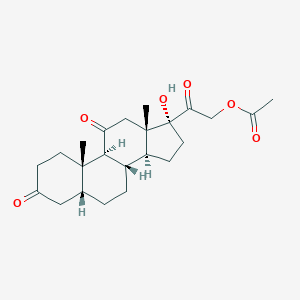
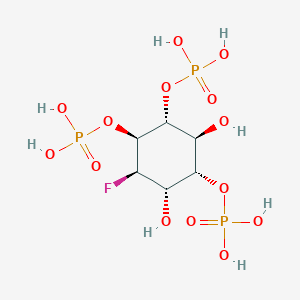
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)